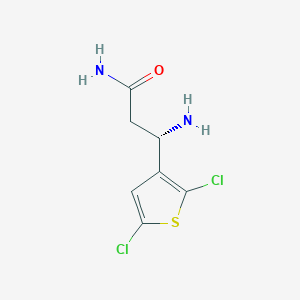
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with two chlorine atoms and an amino group attached to a propanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized through chlorination of thiophene.
Amination: The 2,5-dichlorothiophene undergoes amination to introduce an amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Amidation: The resulting 3-amino-2,5-dichlorothiophene is then reacted with acryloyl chloride or a similar reagent to form the propanamide chain, yielding this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group of the amide, potentially yielding the corresponding amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as alkoxides or thiolates, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.
Antioxidants: Some derivatives have demonstrated significant antioxidant properties, making them candidates for therapeutic applications.
Industry:
Materials Science: The compound and its derivatives can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
3-(2,5-Dichlorothiophen-3-yl)propanoic acid: This compound shares the thiophene ring and chlorine substitutions but differs in the functional group attached to the propanoic chain.
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: Similar in structure but with a carboxylic acid group instead of an amide.
Uniqueness:
Functional Group Diversity: The presence of both an amino group and an amide group in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H8Cl2N2OS |
|---|---|
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
QDMHMZLDVWFXDY-BYPYZUCNSA-N |
Isomerische SMILES |
C1=C(SC(=C1[C@H](CC(=O)N)N)Cl)Cl |
Kanonische SMILES |
C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
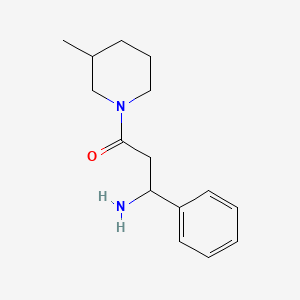
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
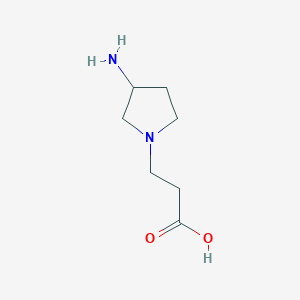
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
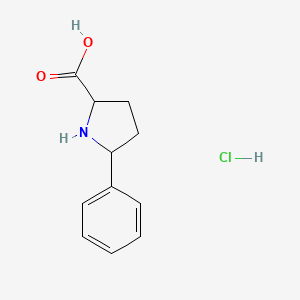

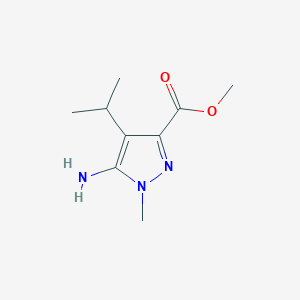
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)
